REACTION_CXSMILES
|
[S:1](=[O:4])(=O)=[O:2].[N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:11].P(Cl)(Cl)([Cl:14])=O.C(OC)(C)(C)C>ClCCCl>[CH:6]([N:5]([CH2:10][CH2:9][CH3:8])[S:1]([Cl:14])(=[O:4])=[O:2])([CH3:11])[CH3:7]
|
Name
|
|
Quantity
|
52.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
60.75 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
54.6 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirring for 15 min until the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
by washing with 80 ml of 1,2-dichloroethane
|
Type
|
CUSTOM
|
Details
|
rose to 22° C
|
Type
|
ADDITION
|
Details
|
of N-isopropyl-N-(n-propyl)amine were then added within 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
WASH
|
Details
|
by washing with 80 ml of 1,2-dichloroethane
|
Type
|
STIRRING
|
Details
|
stirring at 50° C. for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 25° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
cooling to 25-30° C. within 15 min
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
by washing with 200 ml of 1,2-dichloroethane
|
Type
|
TEMPERATURE
|
Details
|
heating to 75° C
|
Type
|
STIRRING
|
Details
|
After stirring at this temperature for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
The methyl tert-butyl ether phases were decanted off
|
Type
|
EXTRACTION
|
Details
|
extracted twice with dilute hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
the drying agent was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
CUSTOM
|
Details
|
A gas chromatography analysis (column: Macherey and Nagel 25 m Optima 17 GC 9; pressure 14.5 psi; helium; column flow 0.6 ml/min; split, 30 ml/min; injector 280° C., detector 320° C.)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N(S(=O)(=O)Cl)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |